[2-(1-Piperidinyl)-3-pyridinyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQYKLDAVDLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 2 1 Piperidinyl 3 Pyridinyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of [2-(1-Piperidinyl)-3-pyridinyl]methanamine. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity of the pyridine (B92270) ring, the piperidinyl substituent, and the methanamine group.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidine (B6355638) ring and the aminomethyl bridge will be found in the aliphatic region. The protons of the primary amine (-NH₂) often present as a broad singlet.
2D NMR Techniques: To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and piperidine rings. mdpi.com
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. mdpi.com
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the piperidinyl group to the pyridine ring and the methanamine group to its position on the pyridine ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| Pyridine C2 | ¹³C | - | ~158-162 | Carbon attached to piperidine nitrogen. |
| Pyridine C3 | ¹³C | - | ~125-130 | Carbon attached to the methanamine group. |
| Pyridine H4/C4 | ¹H / ¹³C | ~7.5-7.8 | ~135-140 | |
| Pyridine H5/C5 | ¹H / ¹³C | ~7.0-7.3 | ~120-124 | |
| Pyridine H6/C6 | ¹H / ¹³C | ~8.0-8.3 | ~147-150 | Proton and carbon adjacent to the ring nitrogen. |
| Methanamine CH₂ | ¹H / ¹³C | ~3.8-4.2 | ~45-50 | Benzylic-type protons and carbon. |
| Methanamine NH₂ | ¹H | Broad singlet, variable | - | Chemical shift is solvent and concentration dependent. |
| Piperidine H2'/H6' (α) | ¹H / ¹³C | ~3.0-3.4 | ~50-55 | Protons adjacent to the nitrogen attached to the pyridine ring. |
| Piperidine H3'/H5' (β) | ¹H / ¹³C | ~1.6-1.8 | ~25-28 | |
| Piperidine H4' (γ) | ¹H / ¹³C | ~1.5-1.7 | ~23-26 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. chemguide.co.uk The compound has a molecular formula of C₁₁H₁₇N₃ and a monoisotopic mass of approximately 191.142 Da.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge) ratio corresponding to the molecular weight. nih.gov The high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.
The fragmentation of the molecular ion provides valuable structural information. youtube.com Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The bond between the pyridine ring and the methanamine group can break, leading to the loss of an •NH₂ radical or the formation of a stable pyridinylmethyl cation. libretexts.org Similarly, cleavage adjacent to the nitrogen in the piperidine ring is a common fragmentation pathway for amines. libretexts.org
Loss of the Piperidine Ring: Fragmentation can occur at the C-N bond connecting the piperidine ring to the pyridine, leading to a fragment corresponding to the 2-amino-3-methylpyridine cation or a piperidinyl radical.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da). chempap.org
Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to the loss of ethylene (C₂H₄, 28 Da) or other small aliphatic fragments. scielo.br
By analyzing the m/z values of these fragment ions, the connectivity and structure of the molecule can be confirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. nih.gov
N-H Stretching: The primary amine (-NH₂) group will show one or two bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the pyridine ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methanamine groups appears just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine is typically observed around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibrations for the C-N bonds of the piperidine and amine groups will appear in the 1000-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the aromatic ring system. The pyridine ring breathing modes, which are often strong in Raman spectra, are typically found around 990-1030 cm⁻¹. researchgate.netacs.org Raman is generally less sensitive to the polar N-H and O-H bonds compared to IR. acs.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H (Pyridine) | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine, -CH₂-) | C-H Stretch | 2850 - 2960 |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1610 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular geometry.
Conformation: The exact conformation of the piperidine ring (e.g., chair conformation) and the rotational orientation of the substituents on the pyridine ring.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the primary amine), π-π stacking, and other non-covalent interactions that dictate the crystal packing.
This technique is also invaluable for studying co-crystals , where the target compound is crystallized with another molecule (a co-former). Co-crystallization can be used to modify the physicochemical properties of the compound, and X-ray crystallography would be essential to understand the specific intermolecular interactions between the compound and the co-former.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis. helixchrom.comresearchgate.net
Reversed-Phase HPLC: A typical method would use a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. helixchrom.comchromforum.org Due to the basic nature of the amine groups, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure good peak shape by protonating the amines. chromforum.org Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.
Method Validation: A validated HPLC method can provide precise and accurate quantification of the compound and its impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com
Derivatization: As a polar compound with primary amine functionality, this compound may exhibit poor peak shape and thermal instability in GC. nih.gov Therefore, derivatization, such as silylation, is often required to convert the polar N-H groups into less polar and more volatile derivatives, improving its chromatographic behavior. nih.gov
Analysis: After separation on the GC column, the components are ionized and detected by the mass spectrometer, which provides both quantitative data and mass spectra for identification of the main compound and any impurities. mdpi.com
Advanced Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for a comprehensive characterization. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of pyridine derivatives. researchgate.netresearchgate.net It combines the separation capabilities of HPLC with the molecular weight and structural information from MS. nih.gov This is invaluable for:
Impurity Profiling: Detecting and identifying trace-level impurities in a sample by analyzing their mass spectra.
Metabolite Identification: Studying the metabolism of the compound by identifying its biotransformation products in biological matrices.
Reaction Monitoring: Following the progress of a chemical synthesis by identifying intermediates and byproducts.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy: LC-NMR directly links HPLC separation with NMR detection. This powerful, albeit less common, technique allows for the acquisition of complete NMR spectra (¹H, ¹³C, and 2D) of compounds as they elute from the HPLC column. This is particularly useful for the unambiguous identification of unknown impurities or isomers that may have identical mass spectra but different NMR spectra. ipb.pt
An in-depth analysis of the chemical reactivity and derivatization of the this compound scaffold reveals a versatile platform for synthetic modification. The molecule's distinct functional groups—a primary amine, a piperidine ring, and a pyridine nucleus—offer multiple avenues for chemical transformation. This article explores the specific reactions and derivatization strategies applicable to each of these reactive sites.
Computational Chemistry Approaches for 2 1 Piperidinyl 3 Pyridinyl Methanamine
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of [2-(1-Piperidinyl)-3-pyridinyl]methanamine. niscair.res.innih.gov Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govnih.gov
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For pyridine (B92270) derivatives, these calculations help identify regions susceptible to electrophilic or nucleophilic attack. tjnpr.org
The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electron density to visualize electronegative and electropositive regions. nih.govresearchgate.net For this compound, the nitrogen atoms of the pyridine ring and the aminomethyl group are expected to be regions of negative potential (electron-rich), making them likely sites for hydrogen bonding or metal coordination. Conversely, the hydrogen atoms of the aminomethyl group would exhibit positive potential.
Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions, providing insights into the stability of the molecular structure. nih.gov Reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. tjnpr.org
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The flexibility of the piperidinyl and aminomethyl substituents on the pyridine ring of this compound results in a complex conformational landscape. Conformational analysis is crucial for identifying the low-energy, and thus most probable, shapes the molecule can adopt. academie-sciences.fr Computational methods can systematically scan the potential energy surface by rotating the key single bonds, such as the C-N bond connecting the piperidine (B6355638) ring and the C-C bond connecting the aminomethyl group. nih.gov
These studies can reveal the presence of multiple stable conformers and the energy barriers between them. academie-sciences.fr For instance, the orientation of the piperidine ring relative to the pyridine ring can be explored to find the most stable arrangement, which is often a balance between steric hindrance and electronic interactions.
Molecular Dynamics (MD) simulations provide a dynamic view of the compound's behavior over time in a simulated environment, such as in a solvent like water. academie-sciences.fr By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space accessible at a given temperature. These simulations can reveal how the molecule flexes, vibrates, and rotates, and how it interacts with solvent molecules. This information is vital for understanding its solution-phase behavior and its dynamic recognition by a biological receptor. academie-sciences.fr
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of novel compounds. researchgate.net For this compound, DFT calculations can provide reliable predictions of its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. scirp.org
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental data, can confirm the proposed structure and help assign specific signals to individual atoms in the molecule.
Vibrational frequencies can also be computed using DFT. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule, such as C-H stretching, C=C and C=N ring vibrations, and various bending modes. researchgate.netscirp.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Atom (Pyridine Ring) | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (with piperidine) | 160.5 |
| C3 (with CH₂NH₂) | 123.8 |
| C4 | 136.2 |
| C5 | 121.7 |
Ligand-Based Design Principles for the this compound Scaffold in Molecular Recognition
In the absence of a known receptor structure, ligand-based design methods are employed to develop new molecules with desired biological activities. The this compound scaffold possesses key features for molecular recognition: hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine and piperidine nitrogen atoms), as well as a semi-rigid aromatic core. nih.gov
Pharmacophore modeling is a central technique in ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. By analyzing a set of active molecules containing the this compound scaffold, a common pharmacophore model can be generated. This model then serves as a template to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives by suggesting where to add or modify functional groups to enhance activity. nih.gov
Structure-Based Computational Analysis of this compound Analogues in Model Binding Pockets
When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based computational methods such as molecular docking can be used to predict how analogues of this compound might bind. nih.govnih.gov
Molecular docking algorithms place a ligand into the binding site of a protein and score the different binding poses based on their steric and electrostatic complementarity. niscair.res.innih.gov This process can predict the preferred binding orientation of a ligand and estimate its binding affinity. mdpi.com For analogues of this compound, docking studies could reveal key interactions, such as hydrogen bonds between the aminomethyl group and polar residues in the binding pocket, or π-π stacking interactions involving the pyridine ring. nih.gov
These studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain modifications to the scaffold lead to increased or decreased biological activity. nih.govnih.gov The insights gained can guide the rational design of more potent and selective analogues.
Table 3: Example Docking Results for a this compound Analogue in a Model Kinase Binding Pocket
| Analogue | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Parent Scaffold | -7.5 | H-bond with Asp150 (NH₂ group); π-π stacking with Phe80 (pyridine ring) |
| 4-Fluoro-phenyl derivative | -8.2 | H-bond with Asp150; π-π stacking with Phe80; Halogen bond with backbone CO |
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Studies on this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) and chemoinformatic studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov For a series of this compound derivatives, these methods can be used to predict properties like solubility, lipophilicity (logP), or binding affinity.
The process involves calculating a large number of molecular descriptors for each derivative. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov
A robust QSPR model can be used to predict the properties of yet-unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. Chemoinformatic tools are also used to assess properties related to "drug-likeness," such as adherence to Lipinski's Rule of Five, and to predict potential absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new therapeutic agents. nih.govmdpi.com
Structure Based Design and Scaffold Exploration Derived from 2 1 Piperidinyl 3 Pyridinyl Methanamine
Design Principles for Modulating Ligand-Receptor Interactions via Pyridine-Piperidine Scaffolds
The pyridine-piperidine scaffold is a common motif in a multitude of biologically active compounds. nih.gov The design principles for modulating ligand-receptor interactions using this scaffold are rooted in the distinct chemical properties of each component. The pyridine (B92270) ring, an aromatic heterocycle, can participate in various non-covalent interactions. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking, cation-π, and hydrophobic interactions. frontiersin.org The piperidine (B6355638) ring, a saturated heterocycle, imparts a three-dimensional character to the molecule, which can be crucial for fitting into the binding pockets of target proteins. enamine.netenamine.net
The aminomethyl group provides an additional point for interaction, typically as a hydrogen bond donor. The conformational flexibility of this linker allows the molecule to adopt various orientations within a binding site. The design of analogues often focuses on optimizing these interactions to enhance potency and selectivity for the target receptor or enzyme.
Scaffold Hopping and Bioisosteric Replacements of the [2-(1-Piperidinyl)-3-pyridinyl]methanamine Core
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve pharmacokinetic properties, and circumvent existing patents. nih.gov Bioisosterism involves the substitution of a group with another that has similar physical or chemical properties, leading to comparable biological activity.
For the this compound core, several bioisosteric replacements can be envisioned. The pyridine ring, for example, could be replaced with other five- or six-membered heteroaromatic rings such as pyrimidine, pyrazine, or thiazole (B1198619) to modulate electronic properties and hydrogen bonding patterns. frontiersin.org The piperidine ring can be substituted with other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402) to introduce additional heteroatoms and alter polarity and metabolic stability. enamine.netresearchgate.net Furthermore, bicyclic bioisosteres of piperidine, such as 2-azaspiro[3.3]heptane, have been developed to maintain a similar molecular shape while improving pharmacokinetic profiles. enamine.netresearchgate.net
| Original Fragment | Potential Bioisosteres | Rationale for Replacement |
| Pyridine | Pyrimidine, Pyrazine, Thiazole, Phenyl | Modulate electronics, hydrogen bonding capacity, and aromatic interactions. |
| Piperidine | Morpholine, Thiomorpholine, Piperazine, Pyrrolidine, Azetidine, 2-Azaspiro[3.3]heptane | Alter polarity, solubility, metabolic stability, and introduce new interaction points. enamine.netresearchgate.net |
| Aminomethyl | Hydroxymethyl, Methoxy, Amide | Modify hydrogen bonding properties and conformational flexibility. |
Rational Design of Compound Libraries Based on the this compound Architecture
The rational design of compound libraries is a key strategy in modern drug discovery to systematically explore the structure-activity relationships around a core scaffold. nih.govnih.gov For the this compound architecture, a focused library can be designed by introducing diversity at several key positions.
The primary points for diversification include:
Substitution on the pyridine ring: A variety of substituents (e.g., halogens, alkyl, alkoxy, cyano groups) can be introduced at the 4-, 5-, and 6-positions to probe steric and electronic effects.
Substitution on the piperidine ring: The piperidine ring can be substituted at various positions to explore the impact of stereochemistry and additional functional groups on binding affinity and selectivity.
Modification of the aminomethyl linker: The primary amine can be acylated, alkylated, or incorporated into a larger functional group to explore interactions in the corresponding region of the binding site.
The design of such libraries can be guided by computational methods, such as docking studies, to prioritize compounds with a higher likelihood of binding to the target of interest. High-throughput synthesis techniques can then be employed to generate the designed library for biological screening. nih.gov
Fragment-Based Drug Discovery (FBDD) and Fragment Linking Strategies Utilizing Components of the Compound
Fragment-based drug discovery (FBDD) is an approach that starts with the identification of low-molecular-weight fragments that bind to a biological target. nih.govyoutube.com These initial hits are then grown or linked together to produce more potent lead compounds. The this compound scaffold can be deconstructed into its constituent fragments for use in an FBDD campaign.
The key fragments are:
Piperidine: A versatile 3D fragment.
2-Substituted Pyridine: A common heteroaromatic fragment.
3-Aminomethylpyridine: A fragment presenting a key hydrogen bonding feature.
Screening of a fragment library containing these and similar building blocks against a target could identify initial binding modes. If, for instance, a piperidine-containing fragment and a pyridine-containing fragment were found to bind in adjacent pockets of a target protein, a fragment linking strategy could be employed. youtube.com This would involve designing a linker to connect the two fragments, effectively reconstructing a molecule based on the this compound scaffold, but optimized for the specific target.
| Fragment | Potential for FBDD | Example Growth Vector |
| Piperidine | Provides a 3D scaffold for exploring binding pockets. | N-alkylation or substitution at the 3- or 4-position. |
| 2-Aminopyridine | Can establish key hydrogen bonds and aromatic interactions. | Substitution on the pyridine ring or modification of the amino group. |
| 3-Methylpyridine | Probes hydrophobic pockets and provides a vector for further elaboration. | Functionalization of the methyl group or substitution on the pyridine ring. |
Exploiting Conformational Flexibility in this compound Analogues for Receptor Fit
The conformational flexibility of a ligand is a critical factor in its ability to bind to a receptor. For analogues of this compound, the piperidine ring typically exists in a chair conformation, but ring-puckering and the orientation of substituents can vary. enamine.net The dihedral angle between the pyridine and piperidine rings is also a key conformational parameter.
Computational studies can be used to explore the conformational landscape of these analogues and identify low-energy conformations that may be relevant for binding. nih.gov The introduction of substituents on the piperidine ring can influence its conformational preference. For example, bulky substituents may favor an equatorial position to minimize steric hindrance. The nature and position of substituents can also influence intramolecular hydrogen bonding, which can further restrict conformational freedom. nih.gov
By designing analogues with specific conformational biases, it is possible to pre-organize the molecule into a conformation that is optimal for binding to the target receptor, thereby enhancing affinity and selectivity.
Applications of the this compound Scaffold in Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes in living systems. The this compound scaffold can be adapted for the development of such probes. For example, by incorporating a reactive group, a photoaffinity label, or a fluorescent tag, analogues of this compound can be used to identify and study the interactions of their biological targets.
A common strategy for developing a chemical probe is to start with a known bioactive compound and append a tag via a suitable linker. The point of attachment for the linker is crucial and should be chosen so as not to disrupt the key binding interactions of the parent molecule. For the this compound scaffold, potential points of attachment could be the primary amine of the aminomethyl group or a less critical position on the pyridine or piperidine ring, as determined by SAR studies.
These probes can be used in a variety of applications, including target identification, validation, and imaging, thereby providing valuable insights into the mechanism of action of compounds derived from this versatile scaffold.
Emerging Research Directions and Future Perspectives on 2 1 Piperidinyl 3 Pyridinyl Methanamine
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Planning
Table 1: Applications of AI/ML in the Development of [2-(1-Piperidinyl)-3-pyridinyl]methanamine Derivatives
| Application Area | AI/ML Tool | Potential Impact on Scaffold Development |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel derivatives with predicted biological activities and optimized physicochemical properties. nih.govresearchgate.net |
| Synthesis Planning | Retrosynthesis Prediction Models | Identification of efficient and cost-effective synthetic pathways to target derivatives. arxiv.orgresearchgate.net |
| Reaction Prediction | Neural Networks, Graph Neural Networks | Prediction of reaction outcomes and yields, aiding in the optimization of synthetic steps. nd.edu |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | In silico screening of virtual compounds to prioritize candidates for synthesis and biological testing. |
Advancements in Automated Synthesis and Flow Chemistry for Pyridine-Piperidine Derivatives
Automated synthesis and flow chemistry offer powerful platforms for the rapid and efficient production of libraries of compounds based on the this compound scaffold. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, provides numerous advantages, including enhanced reaction control, improved safety, and ease of scalability. researchgate.netmdpi.com
The synthesis of piperidine (B6355638) and pyridine (B92270) derivatives, the core components of the scaffold, has been shown to be amenable to flow chemistry techniques. For instance, the hydrogenation of pyridines to piperidines can be performed efficiently and safely in continuous-flow microreactors. patsnap.comnih.gov These automated systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. patsnap.com The integration of in-line monitoring and self-optimizing algorithms can further accelerate the discovery of optimal reaction conditions for the synthesis of complex pyridine-piperidine derivatives. researchgate.netrsc.org
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis of Pyridine-Piperidine Derivatives
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Small reaction volumes enhance safety, especially for highly exothermic or hazardous reactions. mdpi.com |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scalability by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Throughput | Lower throughput for library synthesis. | Amenable to high-throughput synthesis and library generation. researchgate.net |
Photoredox Catalysis and C-H Functionalization for Novel Derivatization of the Scaffold
Photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules, including heterocyclic systems. nih.govescholarship.orgresearchgate.net This methodology utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations that are often difficult to achieve with traditional thermal methods. For the this compound scaffold, photoredox catalysis opens up new avenues for direct C-H functionalization.
The piperidine ring, in particular, is an excellent substrate for photoredox-catalyzed α-amino C-H functionalization. nih.govscinapse.io This allows for the direct introduction of various substituents at the position adjacent to the nitrogen atom, providing a rapid means to diversify the scaffold. Similarly, C-H functionalization of the pyridine ring can be achieved using photoredox catalysis, enabling the installation of new functional groups without the need for pre-functionalized starting materials. chemrxiv.org These late-stage functionalization strategies are highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.
Exploration of this compound as a Building Block in Supramolecular Chemistry or Material Science
The unique structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and material science. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal-coordinating site, while the amine group can serve as a hydrogen bond donor. This combination of functionalities allows the molecule to participate in the formation of well-defined, non-covalent assemblies. researchgate.netrsc.org
In supramolecular chemistry, this scaffold could be used to construct complex architectures such as macrocycles, cages, and polymers through self-assembly processes. rsc.org These assemblies could find applications in areas such as molecular recognition, sensing, and catalysis. In material science, the incorporation of this building block into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting electronic, optical, or porous properties. The ability of the pyridine and piperidine moieties to engage in various intermolecular interactions provides a versatile platform for the design of new functional materials.
Future Prospects in the Chemical Design and Optimization of Complex Heterocyclic Systems Based on this Scaffold
The this compound scaffold serves as a foundational element for the design and synthesis of more complex heterocyclic systems. The pyridine and piperidine rings are ubiquitous in pharmaceuticals and natural products, and their combination in this scaffold provides a rich platform for further chemical exploration. nih.govnih.govsigmaaldrich.com
Future research will likely focus on using this core structure to build more elaborate molecules with tailored three-dimensional shapes and functionalities. This could involve fusing additional rings to the pyridine or piperidine systems to create rigid, polycyclic structures with well-defined spatial arrangements of functional groups. mdpi.com The development of novel synthetic methodologies, such as those discussed in the preceding sections, will be crucial for accessing these complex molecular architectures. researchgate.net The ultimate goal is to leverage the structural and functional diversity of heterocyclic chemistry to create new molecules with unique properties and applications.
Q & A
Q. What are the recommended synthetic pathways for [2-(1-Piperidinyl)-3-pyridinyl]methanamine, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation, amination, and condensation. Key steps include:
- Alkylation of pyridine derivatives using piperidine under reflux conditions with a catalyst (e.g., Pd/C) to introduce the piperidinyl group .
- Amination via reductive amination or nucleophilic substitution to attach the methanamine moiety. Optimize yields by controlling temperature (60–80°C) and using anhydrous solvents (e.g., THF or DMF) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥95% purity. Monitor intermediates using LC-MS or NMR .
Q. How can researchers characterize the structural stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Hygroscopicity Testing: Expose the compound to controlled humidity (30–90% RH) and monitor mass changes via dynamic vapor sorption (DVS). Use desiccants for long-term storage .
- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) using UV/visible light exposure. Analyze degradation products via HPLC-PDA .
Advanced Research Questions
Q. How can computational models predict the biological activity of this compound, and what are their limitations?
Methodological Answer:
- QSAR Modeling: Use quantitative structure-activity relationship (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with biological targets. Validate with experimental IC50 values .
- Molecular Docking: Simulate binding interactions with receptors (e.g., GPCRs or kinases) using AutoDock Vina or Schrödinger Suite. Prioritize targets with docking scores ≤–7.0 kcal/mol .
- Limitations: Computational models may fail to account for metabolically active intermediates or off-target effects. Cross-validate predictions with in vitro assays (e.g., radioligand binding) .
Q. What strategies resolve contradictory data in the compound’s receptor selectivity profiles?
Methodological Answer:
- Dose-Response Analysis: Perform assays across a concentration range (1 nM–100 µM) to identify non-specific binding at high doses .
- Orthogonal Assays: Combine radioligand displacement with functional assays (e.g., cAMP accumulation for GPCRs) to confirm target engagement .
- Structural Analog Comparison: Compare selectivity profiles with analogs (e.g., [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine) to identify critical substituents influencing binding .
Q. How can enantiomeric purity impact the pharmacological activity of this compound?
Methodological Answer:
- Chiral Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to isolate enantiomers .
- Activity Comparison: Test separated enantiomers in vitro (e.g., receptor binding) and in vivo (e.g., pharmacokinetics in rodent models). For example, (R)-enantiomers may exhibit 10–100x higher affinity for certain targets .
- Stereochemical Stability: Monitor racemization under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
